(2E)-3-[(4-fluorophenyl)amino]-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one
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Overview
Description
(2E)-3-[(4-fluorophenyl)amino]-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one is an organic compound characterized by the presence of fluorine atoms on both phenyl rings
Scientific Research Applications
(2E)-3-[(4-fluorophenyl)amino]-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(4-fluorophenyl)amino]-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one typically involves the following steps:
Formation of the enone structure: This can be achieved through a Claisen-Schmidt condensation reaction between 4-fluoroacetophenone and 4-(3-fluoropropoxy)benzaldehyde under basic conditions.
Amination: The enone product is then reacted with 4-fluoroaniline in the presence of a suitable catalyst to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(4-fluorophenyl)amino]-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (2E)-3-[(4-fluorophenyl)amino]-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms.
Steviol glycosides: Compounds with similar structural features but different functional groups.
Uniqueness
(2E)-3-[(4-fluorophenyl)amino]-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one is unique due to the presence of both fluorine atoms and the enone structure, which confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
(E)-3-(4-fluoroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO2/c19-11-1-13-23-17-8-2-14(3-9-17)18(22)10-12-21-16-6-4-15(20)5-7-16/h2-10,12,21H,1,11,13H2/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAHPZRCGPFTCB-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CNC2=CC=C(C=C2)F)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/NC2=CC=C(C=C2)F)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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